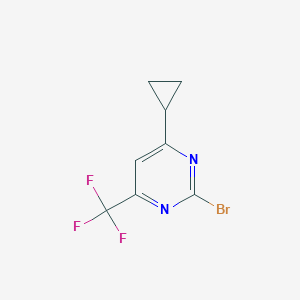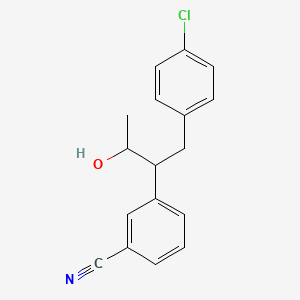
3-Bromo-6,8-difluoroquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6,8-difluoroquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and fluorine atoms at the 3rd, 6th, and 8th positions, respectively, on the quinoline ring. The presence of these halogen atoms imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6,8-difluoroquinolin-4-amine typically involves the reaction of 6-bromo-4-chloroquinoline with 3-(difluoromethyl)aniline. The reaction is carried out under reflux conditions for 16 hours, followed by the addition of Hünig’s base. The resulting mixture is then purified to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis protocols used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-6,8-difluoroquinolin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups replacing the halogen atoms.
Applications De Recherche Scientifique
3-Bromo-6,8-difluoroquinolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-6,8-difluoroquinolin-4-amine is primarily related to its ability to interact with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- 5,6,8-Trifluoroquinolines
- 6-Fluoro-2-cyanoquinolone
Comparison: Compared to other similar compounds, 3-Bromo-6,8-difluoroquinolin-4-amine is unique due to the specific positions of the bromine and fluorine atoms on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1065088-58-5 |
|---|---|
Formule moléculaire |
C9H5BrF2N2 |
Poids moléculaire |
259.05 g/mol |
Nom IUPAC |
3-bromo-6,8-difluoroquinolin-4-amine |
InChI |
InChI=1S/C9H5BrF2N2/c10-6-3-14-9-5(8(6)13)1-4(11)2-7(9)12/h1-3H,(H2,13,14) |
Clé InChI |
YDQSPHUFVKMTTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=NC=C(C(=C21)N)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


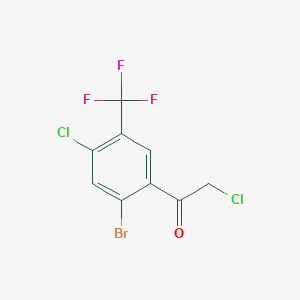
![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
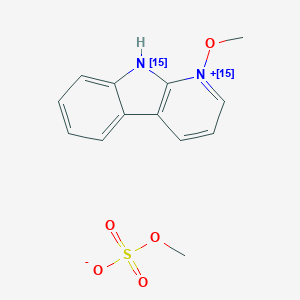

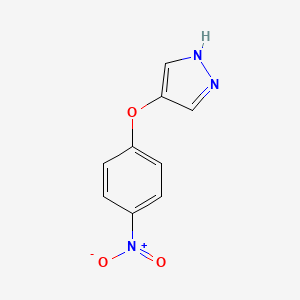



![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)
![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)


